molecular formula C16H18O2 B14178471 [1-(Benzyloxy)propoxy]benzene CAS No. 923035-49-8

[1-(Benzyloxy)propoxy]benzene

Cat. No.: B14178471
CAS No.: 923035-49-8
M. Wt: 242.31 g/mol
InChI Key: YSUBTNKICICGKB-UHFFFAOYSA-N
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Description

[1-(Benzyloxy)propoxy]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a propoxy group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzyloxy)propoxy]benzene typically involves the reaction of benzyl alcohol with 1-bromopropane in the presence of a base such as potassium carbonate. This reaction forms benzyl propyl ether, which is then reacted with phenol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Benzyloxy)propoxy]benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzene ring or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Halogens (Cl₂, Br₂)

Major Products Formed:

    Oxidation: Benzoic acid derivatives

    Reduction: Reduced benzene derivatives

    Substitution: Nitrobenzene, Sulfonated benzene, Halogenated benzene

Scientific Research Applications

Chemistry: [1-(Benzyloxy)propoxy]benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds are tested in various bioassays to evaluate their efficacy and mechanism of action.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research focuses on their ability to interact with biological targets, such as enzymes and receptors, to develop new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavorings. Its aromatic properties make it a valuable component in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of [1-(Benzyloxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Benzyl alcohol: A simple benzene derivative with a hydroxyl group.

    Phenol: A benzene derivative with a hydroxyl group directly attached to the ring.

    Benzyl propyl ether: A related compound with a similar structure but different functional groups.

Uniqueness: [1-(Benzyloxy)propoxy]benzene is unique due to its specific combination of benzyloxy and propoxy groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

923035-49-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-phenoxypropoxymethylbenzene

InChI

InChI=1S/C16H18O2/c1-2-16(18-15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3

InChI Key

YSUBTNKICICGKB-UHFFFAOYSA-N

Canonical SMILES

CCC(OCC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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